molecular formula C12H20ClNO2 B6276176 1-{[(4-methoxyphenyl)methyl]amino}-2-methylpropan-2-ol hydrochloride CAS No. 2763779-33-3

1-{[(4-methoxyphenyl)methyl]amino}-2-methylpropan-2-ol hydrochloride

Cat. No.: B6276176
CAS No.: 2763779-33-3
M. Wt: 245.7
InChI Key:
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Description

1-{[(4-methoxyphenyl)methyl]amino}-2-methylpropan-2-ol hydrochloride is an organic compound with a complex structure that includes a methoxyphenyl group, an amino group, and a methylpropanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(4-methoxyphenyl)methyl]amino}-2-methylpropan-2-ol hydrochloride typically involves the reaction of 4-methoxybenzylamine with 2-methylpropan-2-ol under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. Common reagents used in this synthesis include sodium borohydride (NaBH4) for reduction reactions and lithium aluminum hydride (LiAlH4) for more robust reductions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents but optimized for higher yields and purity. The process may include steps such as crystallization and purification to ensure the final product meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-{[(4-methoxyphenyl)methyl]amino}-2-methylpropan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or methoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols .

Scientific Research Applications

1-{[(4-methoxyphenyl)methyl]amino}-2-methylpropan-2-ol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[(4-methoxyphenyl)methyl]amino}-2-methylpropan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-methoxyphenyl)methyl]amino}-2-methylpropan-1-ol
  • 4-{[(4-methoxyphenyl)methyl]amino}-2-methylbutan-2-ol
  • 1-{[(4-chlorophenyl)methyl]amino}-2-methylpropan-2-ol

Uniqueness

1-{[(4-methoxyphenyl)methyl]amino}-2-methylpropan-2-ol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

2763779-33-3

Molecular Formula

C12H20ClNO2

Molecular Weight

245.7

Purity

95

Origin of Product

United States

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